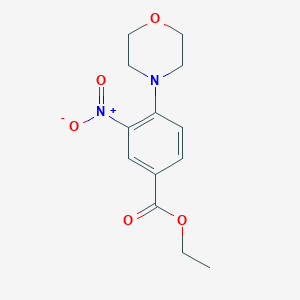
Ethyl 4-morpholin-4-yl-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-morpholin-4-yl-3-nitrobenzoate is a chemical compound that belongs to the class of nitrobenzoates It is characterized by the presence of a morpholine ring attached to the benzoate structure, with a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-morpholin-4-yl-3-nitrobenzoate typically involves a multi-step process:
Nitration of Benzoic Acid: The starting material, benzoic acid, undergoes nitration to introduce a nitro group at the 3-position. This is usually achieved using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Esterification: The nitrobenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl 3-nitrobenzoate.
Morpholine Substitution: Finally, the ethyl 3-nitrobenzoate undergoes a substitution reaction with morpholine. This step typically requires a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-morpholin-4-yl-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: Ethyl 4-morpholin-4-yl-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-morpholin-4-yl-3-nitrobenzoic acid.
Scientific Research Applications
Ethyl 4-morpholin-4-yl-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which Ethyl 4-morpholin-4-yl-3-nitrobenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the morpholine ring can engage in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Ethyl 4-morpholin-4-yl-3-nitrobenzoate can be compared with other nitrobenzoates and morpholine derivatives:
Ethyl 3-nitrobenzoate: Lacks the morpholine ring, making it less versatile in biological applications.
4-Morpholinylbenzoic acid: Does not have the nitro group, affecting its redox properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its reactivity and solubility.
This compound stands out due to the combination of the nitro group and the morpholine ring, providing unique chemical and biological properties.
Properties
CAS No. |
71254-73-4 |
|---|---|
Molecular Formula |
C13H16N2O5 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
ethyl 4-morpholin-4-yl-3-nitrobenzoate |
InChI |
InChI=1S/C13H16N2O5/c1-2-20-13(16)10-3-4-11(12(9-10)15(17)18)14-5-7-19-8-6-14/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
VUZBNJXZHIIPTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















